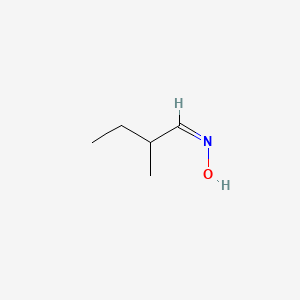

(Z)-2-methylbutanal oxime

Description

Structure

3D Structure

Properties

CAS No. |

49805-56-3 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(NZ)-N-(2-methylbutylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4- |

InChI Key |

SEWWFHKIKWFJNV-XQRVVYSFSA-N |

SMILES |

CCC(C)C=NO |

Isomeric SMILES |

CCC(C)/C=N\O |

Canonical SMILES |

CCC(C)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for Z 2 Methylbutanal Oxime

Established Synthetic Routes to 2-Methylbutanal Oxime Isomers

The formation of 2-methylbutanal oxime from 2-methylbutanal typically results in a mixture of (E) and (Z) isomers. nih.gov The ratio of these isomers is influenced by the reaction conditions and the steric and electronic properties of the reactants.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most common method for synthesizing oximes is the condensation reaction between an aldehyde or ketone and a hydroxylamine derivative, typically hydroxylamine hydrochloride. xisdxjxsu.asia This reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of 2-methylbutanal. numberanalytics.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid and liberate the free hydroxylamine. xisdxjxsu.asia Various bases and solvent systems can be employed, which can influence the reaction rate and the isomeric ratio of the resulting oxime.

The general reaction is as follows: CH₃CH₂CH(CH₃)CHO + NH₂OH·HCl → CH₃CH₂CH(CH₃)CH=NOH + H₂O + HCl

Formation from Aldehydes: Mechanistic Considerations

The mechanism of oxime formation begins with the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This initial attack forms a tetrahedral intermediate. youtube.com The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. numberanalytics.com Following the nucleophilic addition, a proton transfer occurs, leading to a more stable intermediate. masterorganicchemistry.com The final step is the elimination of a water molecule to form the C=N double bond of the oxime. numberanalytics.com

The reaction rate and equilibrium are pH-dependent. nih.gov Acidic conditions favor the initial protonation of the carbonyl group, but a very low pH can protonate the hydroxylamine, reducing its nucleophilicity. numberanalytics.comnih.gov Therefore, the reaction is often carried out under mildly acidic conditions to achieve an optimal rate. numberanalytics.com

Strategies for Stereoselective Synthesis of (Z)-2-Methylbutanal Oxime

Achieving stereoselectivity in oxime synthesis, particularly for the less thermodynamically stable (Z)-isomer, presents a significant challenge. nih.govacs.org Most conventional synthetic methods yield either a mixture of (E) and (Z) isomers or predominantly the more stable (E)-isomer. nih.gov

Control of Z-Isomer Formation via Catalysis and Reaction Conditions

Recent research has focused on developing catalytic systems and optimizing reaction conditions to favor the formation of the (Z)-oxime. While specific catalytic methods for the exclusive synthesis of this compound are not extensively detailed in the provided search results, general principles for stereoselective oxime synthesis can be applied. The choice of catalyst and solvent can influence the E/Z ratio. For instance, some studies have reported that the use of specific catalysts can favor the formation of the Z-isomer. researchgate.net The reaction temperature and the nature of the substituents on the aldehyde can also play a role in determining the stereochemical outcome. numberanalytics.com

A study on the oximation of various aldehydes and ketones using hydroxylamine hydrochloride and potassium carbonate in methanol (B129727) showed that the oximation of aldehydes is generally more Z-selective. researchgate.net

Photoisomerization Approaches for (Z)-Oxime Generation

Photoisomerization has emerged as a powerful technique for accessing the less stable (Z)-isomers of oximes from the more readily available (E)-isomers. nih.govorganic-chemistry.org This method often involves visible-light-mediated energy transfer catalysis, which provides a mild and general route to (Z)-aryl oximes. acs.orgorganic-chemistry.org The process utilizes a photosensitizer that, upon excitation with visible light, transfers energy to the (E)-oxime, facilitating rotation around the C=N bond to form the (Z)-isomer. organic-chemistry.org This approach avoids the use of harsh UV light and can be highly selective for the (Z)-isomer. organic-chemistry.orgnih.gov While the specific application of this method to 2-methylbutanal oxime is not explicitly detailed, the general principle is applicable to a broad range of oximes. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of oxime synthesis, this involves the use of non-toxic catalysts, solvent-free reaction conditions, and energy-efficient methods. nih.govijprajournal.com

Several green approaches to oxime synthesis have been developed:

Solvent-free synthesis: Reactions can be carried out by simply grinding the reactants together, sometimes with a solid catalyst, which eliminates the need for potentially harmful organic solvents. nih.govresearchgate.net This method is often faster, more efficient, and environmentally friendly. nih.gov

Use of green catalysts: Researchers have explored the use of environmentally friendly and reusable catalysts such as bismuth(III) oxide (Bi₂O₃), zinc oxide (ZnO), and natural acids derived from sources like citrus fruits. nih.govijprajournal.com These catalysts are often inexpensive and non-hazardous. nih.gov

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in oxime synthesis. nih.gov This technique can be combined with solvent-free conditions for an even greener process. nih.gov

Aqueous reaction media: Performing the reaction in water is another green alternative to using organic solvents. ijprajournal.com

Electrochemical synthesis: A novel strategy involves the electrochemical synthesis of oximes from nitrites and aldehydes or ketones in an acidic electrolyte using a zinc-based catalyst. rsc.orgrsc.org This method offers high yields and selectivity and represents a green approach to C-N bond formation. rsc.org

Table 1: Comparison of Green Synthetic Methods for Oximes

| Method | Catalyst/Conditions | Advantages |

| Grindstone Chemistry | Bi₂O₃, Sb₂O₃ (solvent-free) | Rapid, high yields, environmentally safe, easy work-up. nih.govresearchgate.net |

| Microwave-Assisted | TiO₂, Na₂CO₃ (solvent-free) | Rapid, efficient, can be selective for oximes under basic conditions. nih.gov |

| Natural Acid Catalysis | Vitis lanata, Mangifera indica aqueous extract | Environmentally friendly, uses renewable resources. ijprajournal.com |

| Ultrasound Irradiation | Water/Ethanol | Milder conditions, shorter reaction times, higher yields. ajol.info |

| Electrocatalysis | Zn-based catalyst (acidic electrolyte) | High yield and selectivity, uses waste pollutants, energy-efficient. rsc.orgrsc.org |

Advanced Synthetic Techniques and Process Optimization Studies for this compound

Beyond solvent and catalyst selection, the application of advanced energy sources and integrated processes has further refined the synthesis of oximes, offering enhanced efficiency and novel reaction pathways.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. mdpi.comacgpubs.org When applied to oxime synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields compared to conventional heating. mdpi.com The combination of ionic liquids and microwave heating is particularly synergistic, providing a rapid, high-yield, and eco-friendly protocol. mdpi.comacgpubs.org

Photocatalysis offers another green alternative, using visible light to drive chemical transformations under mild conditions. researchgate.netwiley.com O-substituted oximes can serve as precursors to iminyl radicals through visible-light photoredox catalysis, enabling a range of subsequent reactions. researchgate.net While direct photocatalytic synthesis of oximes from aldehydes is less common, related photocatalytic methods for generating nitriles from aldoximes have been developed, showcasing the potential of light-driven chemistry in this field. researchgate.net

Biocatalysis , utilizing enzymes for chemical synthesis, provides unparalleled selectivity. Aldoxime dehydratases are enzymes that can convert aldoximes into nitriles under very mild, aqueous conditions. nih.gov Process optimization studies in this area have focused on using whole cells overexpressing these enzymes, sometimes in solvent-free (neat) conditions, to achieve very high substrate loadings and conversions, aligning with industrial interests. nih.govmdpi.com

Process optimization is crucial for translating any synthetic method into a practical and scalable protocol. This involves systematically studying reaction parameters such as catalyst loading, temperature, and the molar ratio of reactants to maximize product yield and minimize reaction time and waste. nih.govias.ac.in For example, in the catalyst-free synthesis of aryl oximes, the optimization of the solvent system (e.g., a methanol/mineral water mixture) was shown to be critical for achieving high yields in short times. ias.ac.in Similarly, in catalyzed reactions, identifying the optimal amount of catalyst and base is essential for achieving superior yields and avoiding side reactions. nih.gov Such optimization studies are fundamental to developing robust and efficient methods for the synthesis of this compound.

Reactivity and Transformation Mechanisms of Z 2 Methylbutanal Oxime

Rearrangement Reactions of the Oxime Functionality

The oxime functional group is a versatile moiety in organic synthesis, known to undergo a variety of rearrangement reactions. These transformations are crucial for the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.com The reactivity of the oxime is largely dictated by the substituents on the carbon and nitrogen atoms, as well as the reaction conditions employed.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. organic-chemistry.orgchemistrysteps.com This reaction proceeds through the protonation of the oxime's hydroxyl group, which then acts as a good leaving group. masterorganicchemistry.com The departure of the leaving group is accompanied by the migration of the group anti-periplanar to the N-O bond, leading to the formation of a nitrilium ion intermediate. stackexchange.com Subsequent hydration of this intermediate yields the corresponding amide. chemistrysteps.com

A key feature of the Beckmann rearrangement is its high stereospecificity. The group that is positioned anti (trans) to the hydroxyl group on the nitrogen atom is the one that migrates, regardless of the inherent migratory aptitude of the competing groups. stackexchange.comtestbook.com This stereoelectronic requirement is due to the concerted nature of the migration and the breaking of the N-O bond, which necessitates an anti-periplanar arrangement for optimal orbital overlap. stackexchange.com

In the case of (Z)-2-methylbutanal oxime, the two alkyl groups attached to the imine carbon are a sec-butyl group and a hydrogen atom. However, for the purpose of illustrating the principle of migratory aptitude in a hypothetical ketoxime derived from 2-methylbutanal (e.g., by replacing the hydrogen with another alkyl group), the relative migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com Despite this general trend, the stereochemistry of the oxime is the deciding factor in the Beckmann rearrangement. testbook.com If the oxime geometry is such that a group with lower migratory aptitude is anti to the leaving group, that group will migrate preferentially. chemistrysteps.com Under certain conditions, such as in the presence of acid, E/Z isomerization of the oxime can occur, potentially leading to a mixture of amide products. chemistrysteps.com

Table 1: Factors Influencing Migratory Group in Beckmann Rearrangement

| Factor | Influence on Migrating Group |

|---|---|

| Stereochemistry | The group anti-periplanar to the oxime's hydroxyl group migrates. stackexchange.comtestbook.com |

| Migratory Aptitude | General order is tertiary > secondary > aryl > primary > methyl, but this is secondary to the stereochemical requirement. chemistrysteps.com |

| Reaction Conditions | Acidic conditions can lead to E/Z isomerization of the oxime, potentially resulting in a mixture of products. chemistrysteps.com |

The Beckmann rearrangement is traditionally catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. wikipedia.org These catalysts function by protonating or activating the oxime's hydroxyl group, facilitating its departure as a good leaving group. masterorganicchemistry.com While effective, these methods often require harsh conditions and can generate significant waste.

More recently, photocatalytic methods for promoting the Beckmann rearrangement have emerged as a milder and more sustainable alternative. d-nb.info One such approach involves the visible-light-mediated generation of a Vilsmeier-Haack type reagent, which then acts as a promoter for the thermal Beckmann rearrangement. d-nb.info This method allows the reaction to proceed under gentler conditions. Another photocatalytic strategy focuses on the isomerization of the more stable E-oxime to the less stable Z-oxime. nih.gov This is significant because it can provide access to amides that are not obtainable from the direct Beckmann rearrangement of the E-oxime due to the stereospecificity of the migration. nih.gov This photocatalyzed isomerization enables a one-pot protocol where the in-situ generated Z-oxime undergoes a subsequent Beckmann rearrangement, leading to a reversal of the typical regioselectivity. nih.gov

Table 2: Comparison of Catalytic Methods for Beckmann Rearrangement

| Catalytic Method | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Acidic Catalysis | Protonation/activation of the hydroxyl group by strong acids. masterorganicchemistry.com | Well-established, often high-yielding. | Harsh conditions, potential for side reactions, corrosive reagents. |

| Photocatalytic (Vilsmeier-Haack) | In-situ generation of a Vilsmeier-Haack reagent promoter via photoredox catalysis. d-nb.info | Milder reaction conditions compared to strong acids. d-nb.info | May require specific photocatalysts and light sources. d-nb.info |

| Photocatalytic (Isomerization) | Photoisomerization of E-oximes to Z-oximes, followed by rearrangement. nih.gov | Access to alternative amide products, reversal of regioselectivity. nih.gov | Requires a photocatalyst and light; reaction success is dependent on efficient isomerization. nih.gov |

The McLafferty rearrangement is a well-known fragmentation reaction observed in mass spectrometry, particularly for molecules containing a carbonyl or related functional group, including oximes. wikipedia.org This rearrangement involves the transfer of a γ-hydrogen atom to the functional group, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. wikipedia.orgnih.gov Studies have shown that for oximes, the McLafferty rearrangement is a significant fragmentation pathway. nih.gov The efficiency of this rearrangement can be influenced by the stereochemistry of the oxime, with some studies indicating that the rearrangement is more pronounced in the mass spectra of (E)-isomers compared to (Z)-isomers. nih.gov

The fragmentation patterns of oximes in mass spectrometry can be complex. Besides the McLafferty rearrangement, other characteristic fragmentations include the loss of small neutral molecules like water or hydroxyl radicals. researchgate.net The specific fragmentation pattern of this compound would be influenced by its structure, with potential cleavages at various points in the molecule leading to a characteristic mass spectrum.

Beyond the Beckmann rearrangement, oxime derivatives can participate in other intramolecular rearrangements. For instance, unsaturated oximes can undergo intramolecular cycloaddition reactions. researchgate.net When an oxime is N-acylated, it can form a nitrone intermediate, which is a 1,3-dipole. researchgate.net If the oxime contains a suitably positioned alkene or alkyne moiety, this nitrone can undergo an intramolecular [3+2] cycloaddition to form bicyclic or polycyclic isoxazolidine (B1194047) derivatives. researchgate.net This type of reaction provides a powerful method for the stereoselective synthesis of complex heterocyclic systems.

Beckmann Rearrangement Pathways Involving this compound

Addition and Cycloaddition Reactions of this compound

The carbon-nitrogen double bond of oximes can undergo addition reactions, although it is generally less reactive than the carbon-oxygen double bond of aldehydes and ketones. The nucleophilic addition of organometallic reagents to oximes is possible but can be complicated by the acidity of the oxime proton.

Oximes can also participate in cycloaddition reactions. As mentioned previously, the in-situ generation of nitrones from oximes allows for their use as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netrsc.org This reaction is a powerful tool for the construction of five-membered nitrogen- and oxygen-containing heterocyclic rings (isoxazolidines and isoxazolines, respectively). rsc.org Furthermore, oximes can react with Michael acceptors in a tandem Michael addition-1,3-dipolar cycloaddition process to yield isoxazolidines. rsc.org

Reactions at the C=N Double Bond

The carbon-nitrogen double bond (C=N) in this compound is a key site for various chemical transformations. One of the most significant reactions involving this functional group is 1,3-dipolar cycloaddition. In this reaction, the aldoxime is first oxidized to a nitrile oxide intermediate. This highly reactive species can then react with dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. lucp.nettandfonline.comtandfonline.com

For instance, the oxidation of aldoximes, including aliphatic ones like 2-methylbutanal oxime, with hypervalent iodine(III) reagents can generate nitrile oxide intermediates. lucp.net These intermediates are valuable synthons that undergo 1,3-dipolar cycloaddition reactions to produce isoxazolines and isoxazoles. lucp.nettandfonline.com A study by Yoshimura et al. (2013) detailed a method using a catalytic amount of an organo-iodine(III) reagent with oxone as the terminal oxidant to form a nitrile oxide from an aldoxime, which then reacts with alkenes or alkynes. lucp.net Mechanochemical methods, such as ball-milling, have also been employed for the in situ generation of nitrile oxides from aldoximes for subsequent [3+2] cycloaddition reactions. tandfonline.comtandfonline.comresearchgate.net

Hydrolysis of the C=N bond can also occur, typically under acidic conditions, which would revert the oxime back to the parent aldehyde, 2-methylbutanal, and hydroxylamine (B1172632). This reaction is a common characteristic of imines and their derivatives.

Formation of Nitrogen-Containing Heterocycles from Oximes

This compound serves as a precursor for the synthesis of various nitrogen-containing heterocycles. clockss.orgtandfonline.comorganic-chemistry.orgmdpi.com A prominent transformation is the Beckmann rearrangement, where an oxime is converted into an amide or a nitrile under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For an aldoxime like this compound, the Beckmann rearrangement typically yields a nitrile, in this case, 2-methylbutanenitrile. masterorganicchemistry.com The reaction is catalyzed by various acids and reagents that facilitate the conversion of the hydroxyl group into a good leaving group. wikipedia.org

Furthermore, oximes are utilized in the synthesis of other heterocyclic systems. For example, the Trofimov reaction allows for the synthesis of pyrroles from ketoximes and acetylenes in the presence of a strong base like KOH/DMSO; this methodology can be extended to aldoximes under certain conditions. clockss.org Rhodium-catalyzed [2+2+2] cycloaddition of diynes with oximes can afford pyridine (B92270) derivatives. mdpi.com Additionally, intramolecular cyclization reactions of oximes can lead to the formation of various heterocyclic structures. For instance, O-2,4-dinitrophenyl oximes of γ,δ-unsaturated aldehydes can undergo intramolecular addition to form 3,4-dihydro-2H-pyrroles. clockss.org

The generation of nitrile oxides from aldoximes, as mentioned previously, is a key step in the synthesis of isoxazoles and isoxazolines through [3+2] cycloaddition reactions with alkynes and alkenes, respectively. tandfonline.comtandfonline.comresearchgate.net

Reduction and Oxidation Studies of the Oxime Moiety

The oxime functional group in this compound can undergo both reduction and oxidation, leading to a variety of important chemical compounds.

Selective Reduction to Amines and Imines

The selective reduction of oximes is a valuable method for the synthesis of primary amines. mdpi.comresearchgate.net Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C). mdpi.comencyclopedia.pub The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, hydrogenation of oximes over Pd/C often leads to the formation of primary amines. mdpi.com The reduction of oximes can also be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or zinc dust in the presence of an acid. researchgate.netsciencemadness.org

The reduction pathway can sometimes proceed through an imine intermediate. Under certain conditions, it might be possible to isolate the imine, although this is often challenging as imines are typically more reactive towards reduction than the starting oxime. The complete reduction to the amine is the more common outcome. The reduction of an oxime first involves the cleavage of the N-O bond followed by the reduction of the resulting imine, or the reduction of the C=N bond to a hydroxylamine, which is then further reduced to the amine. nih.gov

Oxidative Transformations to Nitroalkanes and Other Derivatives

The oxidation of aldoximes can lead to a range of products depending on the oxidizing agent and reaction conditions. lucp.netacs.orgorganic-chemistry.orgarkat-usa.org A significant oxidative transformation is the conversion of aldoximes to the corresponding nitroalkanes. nih.gov This can be achieved using various oxidizing agents. For example, oxidation of aliphatic amines with m-chloroperoxybenzoic acid (m-CPBA) can yield oximes, and further oxidation can potentially lead to nitro compounds. acs.orgorganic-chemistry.org

Hypervalent iodine reagents are also effective for the oxidation of oximes. lucp.netarkat-usa.org As discussed earlier, the oxidation of aldoximes with these reagents can generate nitrile oxides, which are versatile intermediates. lucp.net Depending on the reaction conditions, these nitrile oxides can be trapped in cycloaddition reactions or can be converted to other derivatives. For instance, in the presence of suitable nucleophiles like acetate (B1210297) or hydroxide (B78521) ions, nitrile oxides can form N-acetoxy amides or hydroxamic acids. lucp.net

The following table summarizes some of the key transformations of this compound:

| Section | Reaction Type | Reactant | Key Reagents/Conditions | Major Product(s) | Reference(s) |

| 3.2.1 | 1,3-Dipolar Cycloaddition | This compound, Alkene/Alkyne | Oxidation (e.g., hypervalent iodine reagents, Oxone), then cycloaddition | Isoxazolines, Isoxazoles | lucp.net, tandfonline.com, tandfonline.com |

| 3.2.2 | Beckmann Rearrangement | This compound | Acid catalysis (e.g., H₂SO₄, PPA) | 2-Methylbutanenitrile | masterorganicchemistry.com, wikipedia.org, organic-chemistry.org |

| 3.2.2 | Heterocycle Synthesis | This compound, Diyne | Rhodium catalyst | Pyridine derivatives | mdpi.com |

| 3.3.1 | Selective Reduction | This compound | Catalytic hydrogenation (e.g., Raney Ni, Pd/C), H₂ | 2-Methylbutylamine | mdpi.com, encyclopedia.pub |

| 3.3.1 | Selective Reduction | This compound | NaBH₄/Nano Cu/Charcoal | 2-Methylbutylamine | researchgate.net |

| 3.3.2 | Oxidation | This compound | Oxidizing agents | 2-Methyl-1-nitrobutane | nih.gov |

| 3.3.2 | Oxidative Transformation | This compound | Hypervalent iodine reagents | Nitrile oxide, N-acetoxy amide, Hydroxamic acid | lucp.net |

Derivatization of this compound

The hydroxyl group of the oxime offers a site for derivatization, primarily through O-alkylation and O-acylation reactions.

O-Alkylation and O-Acylation Reactions

O-alkylation of this compound leads to the formation of oxime ethers. google.comorganic-chemistry.orgrsc.org This can be achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com Another method involves the reaction of the corresponding oxo compound with an O-alkylhydroxylamine. google.com Heteropolyacids have been shown to catalyze the O-alkylation of oximes with alcohols. rsc.org The resulting O-alkyl oximes can have applications in various fields, including as fragrance and flavoring components. google.com

O-acylation involves the reaction of the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, to form an oxime ester. These derivatives can be useful as intermediates in organic synthesis. For example, O-acyl oximes can be used in Beckmann rearrangements under milder conditions compared to the direct acid-catalyzed reaction of the oxime. masterorganicchemistry.com The reduction of O-acetyl or O-benzyl oxime derivatives has also been studied. uc.pt

Functionalization at the Alkyl Chain for Specific Reactivity

The reactivity of this compound is significantly influenced by its role as a key intermediate in various biosynthetic pathways. These natural processes provide a clear precedent for the functionalization of its alkyl chain. Beyond its biological transformations, established principles of synthetic organic chemistry, including radical-mediated reactions and transition-metal-catalyzed C-H activation, offer plausible and powerful strategies for targeted modifications of the alkyl substituents. These approaches unlock potential pathways to novel molecular architectures by leveraging the inherent reactivity of the C-H bonds within the 2-methylbutyl group.

Enzymatic Transformations of the Alkyl Chain

In nature, the alkyl chain of this compound undergoes precise functionalization catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily. These biocatalytic reactions modify the structure as part of the biosynthesis of cyanogenic and non-cyanogenic glucosides.

One of the most well-documented transformations is the conversion of this compound into the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile. nih.govresearchgate.net This reaction, catalyzed by the enzyme CYP71E7 in plants like cassava (Manihot esculenta), involves a complex mechanism of dehydration and C-hydroxylation at the C2 position, which is the carbon atom adjacent to the oxime functionality. nih.govnih.govnih.gov

In a different biosynthetic pathway observed in Lotus japonicus, this compound is converted into 2-methyl-2-butenenitrile. researchgate.net This transformation is also catalyzed by a cytochrome P450 enzyme and results in the introduction of a double bond between the C2 and C3 atoms of the alkyl chain. researchgate.net These enzymatic reactions demonstrate that the alkyl chain is not inert but can be actively and selectively functionalized.

| Enzyme Family | Specific Enzyme (Organism) | Transformation | Resulting Functional Group | Product | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP71E7 (Manihot esculenta) | α-Hydroxylation | Tertiary Alcohol | 2-Hydroxy-2-methylbutyronitrile | nih.govnih.gov |

| Cytochrome P450 | Not specified (Lotus japonicus) | Dehydration/Rearrangement | Alkene (Nitrile) | 2-Methyl-2-butenenitrile | researchgate.net |

Synthetic Methodologies for Alkyl Chain Functionalization

Synthetic chemistry offers broader possibilities for functionalizing the alkyl chain of this compound, targeting C-H bonds that are not typically altered in biosynthetic processes.

Iminoxyl Radical-Mediated Reactions

Oximes can be oxidized to form iminoxyl radicals, which are versatile intermediates for C-H functionalization. nsf.gov A key mechanism is the 1,5-Hydrogen Atom Transfer (1,5-HAT), where the iminoxyl radical abstracts a hydrogen atom from the δ-carbon position of the alkyl chain. nsf.gov In the case of this compound, this would involve the terminal methyl protons of the ethyl group. The resulting carbon-centered radical can then undergo various transformations, such as cyclization or trapping by other reagents, leading to the formation of new C-C or C-heteroatom bonds. This strategy provides a pathway to functionalize the terminal position of the ethyl moiety, a site not targeted by the known enzymatic reactions.

Transition Metal-Catalyzed C-H Activation

The oxime group is a well-established directing group in transition-metal-catalyzed C-H activation, capable of facilitating the formation of metallacycle intermediates that lead to selective functionalization. nih.govresearchgate.netrsc.org While many examples involve the activation of C(sp²)-H bonds, the activation of unactivated C(sp³)-H bonds is also documented. nih.gov Pioneering work demonstrated that oximes of certain ketones could direct palladium to activate a C(sp³)-H bond, forming a stable five-membered palladacycle. nih.gov Applying this principle to this compound suggests that a catalyst could coordinate to the oxime nitrogen and facilitate the activation of a C-H bond on the adjacent methyl or ethyl group, enabling subsequent cross-coupling or amidation reactions at that site.

| Methodology | Key Intermediate | Potential Site of Functionalization | Type of Transformation | Reference Principle |

|---|---|---|---|---|

| Iminoxyl Radical Chemistry | Carbon radical at C4 | Terminal methyl of ethyl group | 1,5-Hydrogen Atom Transfer (HAT) followed by cyclization or trapping | nsf.gov |

| Palladium-Catalyzed C-H Activation | Palladacycle | Methyl group or Ethyl group (α- or β-position) | Directed C-H arylation, amination, etc. | nih.govresearchgate.net |

Theoretical and Computational Chemistry Investigations of Z 2 Methylbutanal Oxime

Electronic Structure and Conformational Analysisnih.gov

The geometric and electronic properties of (Z)-2-methylbutanal oxime are amenable to investigation by high-level computational methods. These studies are fundamental to understanding its behavior in chemical reactions and its interactions with other molecules. The application of computational chemistry allows for a detailed examination of its molecular structure and the subtle energetic differences between its various forms. uomustansiriyah.edu.iq

Quantum Chemical Calculations (DFT, Ab Initio) of (Z)-2-Methylbutanal Oximenih.govscience.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT) with hybrid functionals like B3LYP, and ab initio methods, are standard tools for optimizing the molecular geometry and analyzing the electronic structure of oximes. uomustansiriyah.edu.iqscience.gov These methods are used to compute key properties such as bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

For oximes in general, computational studies investigate the electronic distribution, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. science.govcsic.es For instance, in studies of similar molecules, DFT calculations have been successfully employed to determine equilibrium geometries and electronic energies, which are crucial for predicting the molecule's reactivity. science.gov The expanding application of computational chemistry, especially DFT, is a significant development in the study of organic compound structures and properties.

Conformational Preferences and Z/E Isomer Stabilitynih.govchemicalforums.com

Like other oximes derived from asymmetrical aldehydes, 2-methylbutanal oxime can exist as two geometric isomers: (Z) and (E). Unlike imines, which often interconvert rapidly at room temperature, the E and Z isomers of oximes are generally stable enough to be separated. chemicalforums.com

Computational studies on other complex oximes have shown that the relative stability of the E and Z isomers can be effectively evaluated using DFT. nih.gov These calculations typically find that one isomer is thermodynamically more stable than the other. For example, in a computational investigation of 11H-indeno[1,2-b]quinoxalin-11-one oxime and tryptanthrin-6-oxime, the E-isomers were found to be more stable than the corresponding Z-isomers. nih.gov The stability is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. In the case of the Z-isomer, an intramolecular hydrogen bond between the oxime's hydroxyl group and a nearby nitrogen atom can contribute to its stability. nih.gov Conversely, steric repulsion can destabilize a conformer. nih.gov The difference in Gibbs free energies between isomers, though often small, is the determining factor for their relative populations at equilibrium. nih.gov

Table 1: Example of Calculated Relative Energies for E/Z Isomers of Studied Oxime Systems This table presents data from analogous complex oxime systems to illustrate the outputs of computational analysis, as detailed data for this compound was not available in the provided sources.

| Compound | Isomer | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Source |

| IQ-1 | E-IQ-Ox (out) | 0 | 0 | nih.gov |

| Z-IQ-Ox (in) | 6.53 | 2.05 | nih.gov | |

| Trp-Ox | E-Trp-Ox (out) | 0 | 0 | nih.gov |

| Z-Trp-Ox (in) | 0.92 | 0.92 | nih.gov |

Elucidation of Reaction Mechanisms via Computational Modelingcsic.esnih.gov

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving oximes. csic.es By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most likely reaction pathways. csic.esnih.gov

This compound is a known biosynthetic intermediate in the formation of cyanogenic glucosides and rhodiocyanosides in plants like Lotus japonicus. researchgate.net The conversion of the oxime to downstream products is catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net While the full enzymatic mechanism is highly complex, computational studies on model systems can shed light on the fundamental chemical transformations.

Transition State Analysis for this compound Transformationsnih.govcsic.esnih.gov

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. For oximes, this includes analyzing the transition states for both isomerization and further chemical reactions.

E/Z Isomerization: The interconversion between E and Z isomers requires surmounting a significant energy barrier. Computational studies on model oximes have located the transition state for this process. nih.gov The mechanism is typically found to be an in-plane inversion of the nitrogen atom, rather than a rotation around the C=N double bond. nih.gov The calculated energy barriers are often very high, explaining the observed stability of individual isomers at room temperature. nih.gov

Table 2: Example of Calculated Activation Barriers for E→Z Isomerization in Model Oximes Data from analogous complex oxime systems illustrating typical calculated energy barriers.

| Compound | Activation Enthalpy (kJ/mol) | Activation Gibbs Free Energy (kJ/mol) | Source |

| IQ-1 | ~211 | ~213 | nih.gov |

| Trp-Ox | ~210 | ~212 | nih.gov |

Chemical Transformations: Computational studies have also been used to analyze the transition states of more complex reactions. In a study of an intramolecular oxime transfer reaction, DFT calculations identified the water-addition and -expulsion steps as having the highest energy barriers along the reaction pathway, indicating these are the rate-limiting steps. nih.gov Similarly, the mechanism of oxime–nitrone tautomerism has been investigated computationally, revealing that a bimolecular process involving two oxime molecules is more favorable than a simple intramolecular 1,2-hydrogen shift. csic.es

Kinetic and Thermodynamic Aspects of Oxime Reactivitycsic.esnih.govresearchgate.net

The combination of kinetic and thermodynamic data from computational models provides a complete picture of reactivity.

Thermodynamics: Oximes are generally thermodynamically stable compounds. researchgate.net However, they can participate in equilibria, such as the tautomerism between an oxime and a nitrone. Computational studies have demonstrated that this equilibrium is thermodynamically unfavorable, and the population of the nitrone tautomer is typically insignificant. csic.es Despite this, the less stable nitrone can be the more reactive species in certain nucleophilic additions. csic.es

Computational Spectroscopic Analysis for Structural Elucidation and Predictionnih.govscience.gov

Computational chemistry offers powerful methods for predicting spectroscopic properties, which can be used to confirm the structure of synthesized or isolated compounds. By calculating properties like NMR chemical shifts and vibrational frequencies, a direct comparison can be made with experimental data.

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of organic molecules. science.gov A detailed interpretation of experimental spectra can be achieved by comparing them to the computed harmonic vibrational frequencies, often aided by a potential energy distribution (PED) analysis to assign specific vibrational modes. science.gov

In the context of this compound and its isomers, computational methods can be particularly useful. For example, calculations can predict the distinct ¹H and ¹³C NMR chemical shifts for the E and Z isomers. nih.gov This is valuable in assigning experimental spectra, especially when both isomers are present in a sample, as the calculated differences can help to unambiguously identify each form. nih.gov

NMR Chemical Shift Prediction and Isomer Differentiation

The precise determination of molecular structure, including the differentiation between geometric isomers like the (E) and (Z) forms of 2-methylbutanal oxime, is a significant challenge in chemical analysis. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting Nuclear Magnetic Resonance (NMR) parameters with high accuracy, thereby aiding in structural elucidation. nih.gov

The standard and most reliable method for calculating NMR shielding constants is the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The accuracy of the predicted ¹H and ¹³C chemical shifts is highly dependent on the choice of the computational protocol, which includes the functional (e.g., B3LYP, PBEPBE) and the basis set (e.g., 6-31G(d,p), cc-pVTZ). nih.govrsc.org

For isomer differentiation, the typical workflow involves:

Optimizing the three-dimensional geometry of both the (E) and (Z) isomers of 2-methylbutanal oxime using a selected level of theory.

Performing GIAO-DFT calculations on both optimized structures to compute the absolute shielding tensors for each nucleus.

Converting the calculated shielding tensors to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing the theoretically predicted ¹H and ¹³C NMR spectra for both isomers with the experimentally obtained spectrum.

The isomer whose calculated chemical shifts show the best correlation—often evaluated by the Root-Mean-Square Error (RMSE) and correlation coefficient (r²)—with the experimental data is assigned as the correct structure. nih.gov Advanced probabilistic methods, such as DP4+, can also be employed to provide a statistical confidence level for the structural assignment based on the comparison of calculated and experimental NMR data. rsc.org While specific computational studies focusing solely on this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of complex oximes. nih.govmdpi.com

Table 1: Representative DFT Functionals for NMR Chemical Shift Prediction in Oximes This table illustrates common functionals and their general performance as reported in studies on similar oxime compounds. The accuracy can vary based on the specific molecule and basis set used.

| Functional | Typical ¹³C RMSE (ppm) | Typical ¹H RMSE (ppm) | Notes |

| B3LYP | ~1.5 - 5.0 | ~0.10 - 0.25 | A widely used hybrid functional, often providing a good balance of accuracy and computational cost. nih.gov |

| PBEPBE | ~1.4 - 4.0 | ~0.10 - 0.20 | A non-empirical functional that can offer high accuracy. nih.gov |

| HSEH1PBE | ~1.0 - 3.0 | ~0.09 - 0.15 | A range-separated hybrid functional, often improving accuracy for certain systems. nih.gov |

| mPW1PW91 | ~0.8 - 2.0 | ~0.06 - 0.10 | Often demonstrates high accuracy for both ¹³C and ¹H chemical shift predictions in organic molecules. rsc.org |

Vibrational Spectroscopy (IR, Raman) Assignment Support

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its bond vibrations. However, assigning every peak in an experimental spectrum to a specific molecular motion can be complex. Theoretical frequency calculations using DFT are a crucial aid in the detailed assignment of these spectra. uv.mxdokumen.pub

The computational process involves optimizing the molecular geometry of this compound and then calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of vibrational frequencies and their corresponding normal modes (e.g., stretching, bending, scissoring, rocking). The calculations also predict the IR intensities and Raman activities for each mode, which helps in correlating the theoretical frequencies with the peaks observed in the experimental spectra. dokumen.pub

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (usually between 0.95 and 0.98) to achieve better agreement with experimental data. uv.mx For this compound, this approach would allow for the unambiguous assignment of key vibrational bands.

Table 2: Key Vibrational Modes for this compound and Their Typical Frequencies This table shows the principal functional groups and their characteristic vibrational frequency ranges. Computational analysis provides precise frequency values and mode descriptions for spectral assignment.

| Vibrational Mode | Functional Group | Typical Experimental Frequency Range (cm⁻¹) |

| O-H Stretch | -OH | 3200 - 3600 (broad, hydrogen-bonded) |

| C-H Stretch | sp³ C-H | 2850 - 3000 |

| C=N Stretch | C=N (Oxime) | 1620 - 1690 |

| C-N Stretch | C-N | 1020 - 1250 |

| N-O Stretch | N-O | 930 - 960 |

| O-H Bend | -OH | 1330 - 1440 |

Solvent Effects and Intermolecular Interactions

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational chemistry offers methods to model these solvent effects and understand the underlying intermolecular interactions.

Solvent Effects: Theoretical models can simulate the influence of a solvent on molecular geometry, stability, and spectroscopic properties. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. These models treat the solvent as a continuous medium with a defined dielectric constant, simulating the bulk electrostatic effect of the solvent on the solute molecule. This approach is computationally efficient and effective for capturing polarity effects. researchgate.net

For oximes, both solvent polarity and specific hydrogen-bonding interactions are major contributors to observed changes in properties like NMR chemical shifts. researchgate.net The oxime functional group (-C=N-OH) is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom).

In nonpolar solvents (e.g., hexane, CCl₄), intermolecular interactions are weak, and the molecule is studied in a state that is closest to the gas phase.

In polar aprotic solvents (e.g., DMSO, acetone), the solvent can act as a hydrogen bond acceptor. For instance, the oxygen atom in DMSO can form a strong hydrogen bond with the oxime's -OH group. This interaction can significantly impact the chemical shift of the hydroxyl proton and may stabilize one geometric isomer over the other due to steric factors. mdpi.com

In polar protic solvents (e.g., methanol (B129727), water), the solvent molecules can act as both hydrogen bond donors and acceptors, leading to a complex network of interactions with the this compound.

Intermolecular Interactions: In the solid state, or at high concentrations, intermolecular interactions become dominant. For oximes, hydrogen bonding is a primary directional force that governs crystal packing. Computational studies on similar oximes have shown that E-isomers often form stable dimers through intermolecular hydrogen bonds between the -OH group of one molecule and the nitrogen atom of another. mdpi.com For the Z-isomer, such interactions can be sterically hindered. These intermolecular forces can be studied computationally by analyzing molecular dimers or clusters and using techniques like Hirshfeld surface analysis to visualize and quantify close contacts in the crystal structure. science.gov

Advanced Analytical Methodologies for Z 2 Methylbutanal Oxime in Research Contexts

Chromatographic Separation Techniques

Chromatography, particularly when coupled with mass spectrometry, serves as the cornerstone for the separation and identification of (Z)-2-methylbutanal oxime from complex matrices and for differentiating it from its (E) isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like 2-methylbutanal oxime. The key challenge lies in achieving baseline separation of the (Z)- and (E)- geometric isomers, which often exhibit very similar physicochemical properties.

Research has demonstrated that the choice of the GC capillary column is critical for isomer discrimination. While standard non-polar columns such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) can detect the presence of oximes, they may not always provide sufficient resolution for the isomers. jst.go.jpresearchgate.net More polar columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX), have been shown to be more effective in separating oxime isomers. researchgate.net For instance, studies on volatiles from bean plants damaged by leafminers successfully separated (syn)-2-methylbutanal oxime and (anti)-2-methylbutanal oxime using a DB-WAX column, allowing for their individual confirmation via co-injection with authentic standards. researchgate.net

Identification is confirmed by comparing the retention times and the mass spectra of the eluted peaks with those of synthesized standards. The electron impact (EI) mass spectra for both isomers are typically very similar, featuring a molecular ion (M+) and characteristic fragment ions. Therefore, unambiguous identification relies on a combination of chromatographic retention data and mass spectral matching. jst.go.jpnih.gov In biosynthetic studies, GC-MS combined with selected ion monitoring (SIM) or selected ion chromatography (SIC) is used to track the incorporation of isotopically labeled precursors into the oxime, providing definitive evidence of its formation pathway. jst.go.jp

Table 1: GC Columns Used in the Analysis of 2-Methylbutanal Oxime Isomers

| Column Type | Stationary Phase | Application Context | Findings | Reference(s) |

| DB-1 / HP-5MS | Non-polar (e.g., 95% Dimethylpolysiloxane) | Analysis of plant volatiles, insect allomones | Detection and identification of 2-methylbutanal oxime, but isomer separation is not guaranteed. | jst.go.jpresearchgate.netfrontiersin.org |

| DB-WAX | Polar (Polyethylene Glycol) | Separation of plant volatiles induced by herbivores | Successful baseline separation of (syn)- and (anti)-2-methylbutanal oxime isomers achieved. | researchgate.net |

High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), provides a versatile platform for monitoring reactions involving this compound and assessing its purity, particularly for non-volatile reaction mixtures or when derivatization is employed.

While direct HPLC analysis of the underivatized oxime is possible, its sensitivity, especially with UV detection, can be limited. Derivatization can enhance detectability. More commonly, HPLC and LC-MS are used to monitor the appearance of products or the disappearance of reactants in pathways involving the oxime. For example, in biosynthetic pathways where this compound is converted to a labile cyanohydrin, LC-MS methods have been developed to trap and quantify the resulting ketone (2-butanone) after its decomposition. nih.govnih.gov This indirect measurement allows for precise quantification of the enzymatic activity that metabolizes the oxime. The cyanohydrins themselves are highly unstable, making direct analysis difficult, so monitoring their breakdown products by LC-MS is a critical analytical strategy. nih.govnih.gov

Furthermore, HPLC-MS/MS offers high sensitivity and selectivity, making it suitable for purity assessments and for monitoring reaction progress even at low concentrations. nih.gov The technique can be used to quantify intermediates and byproducts during the synthesis of related compounds, ensuring reaction optimization and control over product purity. The formation of oxime derivatives has been shown to significantly increase the electrospray ionization (ESI) response in HPLC-MS analysis, providing a 10- to 15-fold improvement in sensitivity for related compounds like anabolic steroids. nih.gov This principle can be applied to develop highly sensitive methods for this compound if required.

Spectroscopic Techniques for Reaction Pathway Elucidation

Spectroscopic methods that provide real-time structural information are invaluable for understanding the intricate details of reaction mechanisms, identifying transient intermediates, and confirming reaction pathways involving this compound.

In-situ (in the reaction vessel) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-invasive techniques for elucidating reaction mechanisms by monitoring changes in molecular structure over time.

In-situ NMR spectroscopy allows for the real-time tracking of reactants, intermediates, and products without the need for sampling and quenching the reaction. This is particularly useful for studying reactions involving unstable species. nih.gov For example, in organocatalytic reactions where aldehydes react with other molecules, NMR has been instrumental in identifying and characterizing cyclic intermediates like nitrocyclobutanes, which are precursors to the final product. acs.orgresearchgate.net By applying this approach to reactions of this compound, one could directly observe its consumption while simultaneously tracking the emergence of signals corresponding to transient intermediates and final products, providing unambiguous evidence for the reaction pathway.

Similarly, in-situ Fourier-Transform Infrared (FT-IR) spectroscopy can monitor the progress of a reaction by tracking the characteristic vibrational frequencies of functional groups. cardiff.ac.uk The formation or disappearance of the C=N bond (~1615-1599 cm⁻¹) and the O-H bond (~3300 cm⁻¹) of the oxime group can be followed in real-time. scispace.com This technique is highly effective for studying catalytic processes, providing insights into surface-adsorbed species and reaction kinetics.

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are essential for the structural identification of reaction intermediates that may be present at very low concentrations or have short lifetimes.

In the biosynthesis of cyanogenic glucosides, this compound is converted to 2-hydroxy-2-methylbutyronitrile by a cytochrome P450 enzyme. nih.gov This cyanohydrin intermediate is extremely labile, readily decomposing to 2-butanone (B6335102) and hydrogen cyanide. nih.govnih.gov Advanced LC-MS methods have been developed to identify this key intermediate indirectly. The reaction is performed in a sealed vial containing a derivatizing agent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), which traps the volatile 2-butanone as it forms. The resulting hydrazone is then identified and quantified by LC-MS, confirming the activity of the enzyme and the presence of the cyanohydrin intermediate. nih.govnih.gov

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are also used to elucidate the fragmentation pathways of oximes and their derivatives. nih.gov This information is critical for the structural confirmation of novel intermediates. Furthermore, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOF-MS) provides exceptional separating power and sensitivity, enabling the detection of trace-level intermediates in highly complex sample matrices. core.ac.uk

Table 2: Summary of Spectroscopic and Advanced MS Techniques

| Technique | Application | Information Gained | Reference(s) |

| In-Situ NMR | Real-time reaction monitoring | Unambiguous structure of intermediates, reaction kinetics, pathway elucidation. | nih.govacs.org |

| In-Situ FT-IR | Real-time reaction monitoring | Tracking of functional group changes (C=N, O-H), catalyst-substrate interactions. | cardiff.ac.ukscispace.com |

| LC-MS/MS | Identification of labile intermediates | Structural confirmation of transient species (e.g., cyanohydrins via trapping), product fragmentation patterns. | nih.govnih.govnih.gov |

| GC×GC-TOF-MS | Analysis of complex mixtures | Ultra-high resolution separation and sensitive detection of trace-level intermediates. | core.ac.uk |

Electrochemical and Other Emerging Analytical Methods for Oximes

Electrochemical methods offer a highly sensitive and often simpler alternative for the analysis of redox-active compounds like oximes. These techniques are increasingly being explored for both quantitative analysis and for driving chemical synthesis.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of oximes. By scanning the potential applied to an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of the oxime group. scispace.com This information is crucial for understanding its role in redox reactions and for developing electrosynthetic or sensor applications. Studies on related oxime complexes have used CV to characterize their electrochemical properties in solution. scispace.com

There is growing interest in developing electrochemical sensors for the detection of various analytes based on the electrochemical properties of oximes. For instance, an electrochemical sensor for organophosphorus pesticides was developed based on the catalytic activity of CeO₂ nanoparticles toward oxime oxidation, demonstrating the potential for using oximes as electrochemical probes. researchgate.net

Furthermore, electrosynthesis is emerging as a green and efficient method for chemical transformations involving oximes. researchgate.netchemrxiv.org Electrochemical methods have been developed for the one-pot synthesis of cyclohexanone (B45756) oxime from nitrate (B79036) under ambient conditions. acs.org These synthetic studies often employ coupled analytical techniques, such as in-situ NMR spectroelectrochemistry or in-situ Raman spectroscopy, to monitor the reaction and identify intermediates directly at the electrode surface. nih.govacs.org These combined approaches represent the frontier of analytical methodology, providing unprecedented insight into the reaction mechanisms of oximes.

Quantitative Analysis Protocols for this compound in Synthetic Processes

The quantitative analysis of this compound in synthetic processes is crucial for monitoring reaction progress, determining yield, and assessing isomeric purity. The synthesis of aldoximes often results in a mixture of (E) and (Z) isomers, making the ability to quantify the specific (Z)-isomer essential. acs.orgoup.com Methodologies primarily rely on chromatographic and spectroscopic techniques.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques for the separation and quantification of this compound from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like aldoximes. For quantification, derivatization is often employed to enhance thermal stability and improve chromatographic behavior. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes and oximes to form stable derivatives suitable for GC analysis. nih.govrsc.orgresearchgate.netresearchgate.net Headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation technique to extract volatile analytes from the reaction matrix before GC-MS analysis. acs.orgmdpi.com

In a typical GC-MS protocol, the separation is performed on a capillary column (e.g., DB-1 or HP-InnoWax). rsc.orgembrapa.br The mass spectrometer is operated in electron ionization (EI) mode, and quantification can be achieved using selected ion monitoring (SIM) for enhanced sensitivity and selectivity. rsc.org For instance, in the analysis of related oximes, extracted ion chromatograms corresponding to characteristic mass-to-charge ratios (m/z), such as m/z 59 for 2-methylbutanal oxime, are used for quantification. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1, 50 m × 0.32 mm ID, 0.52 μm film thickness | frontiersin.org |

| Oven Program | 30°C (5 min), then 5°C/min to 250°C | frontiersin.org |

| Injector | Splitless, 250°C | acs.org |

| Carrier Gas | Helium, 1.2 mL/min | acs.org |

| Detector | Mass Spectrometer (MS) | frontiersin.org |

| Ionization Mode | Electron Impact (EI), 70 eV | mdpi.com |

| Derivatization | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | nih.govresearchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is suitable for less volatile compounds or when derivatization for GC is not desirable. Reversed-phase HPLC with a C18 column is commonly used. oup.com Detection is typically performed using an ultraviolet-visible (UV-Vis) detector or a mass spectrometer (LC-MS). oup.comnih.gov For oximes lacking a strong chromophore, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be performed to enable sensitive UV detection of the resulting hydrazones. nih.govoup.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and water. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | oup.com |

| Mobile Phase | Acetonitrile/Water gradient | oup.com |

| Detector | UV-Vis or Mass Spectrometry (MS) | oup.comnih.gov |

| Derivatization (for UV) | 2,4-dinitrophenylhydrazine (DNPH) | nih.govoup.com |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable technique for the structural elucidation and quantitative analysis of (Z)- and (E)-oxime isomers. capes.gov.brtsijournals.com ¹H NMR spectroscopy is particularly useful for determining the ratio of isomers in a reaction mixture without the need for chromatographic separation. tsijournals.comnih.gov

The chemical shift of the proton attached to the sp²-hybridized carbon of the oxime group (H-C=N) is different for the (Z) and (E) isomers. tsijournals.com By integrating the signals corresponding to each isomer, their relative concentrations can be accurately determined. tsijournals.comox.ac.uk For example, in studies of other oximes, the ¹H NMR spectrum showed distinct signals for the E and Z isomers, allowing for the calculation of their ratio from the integral intensities. oup.comnih.govnih.gov ¹³C NMR can also be used, as the chemical shifts of the carbon atoms, particularly the C=N carbon, differ between isomers. tsijournals.com

Detailed Research Findings

Several studies, while not all focused on industrial synthesis, provide protocols directly applicable to the quantitative analysis of this compound.

In biosynthetic studies, the formation of both (E)- and this compound from L-isoleucine was monitored using GC-MS. nih.gov Another study successfully identified and quantified the (E)-isomer in cotton volatiles using GC-MS, confirming the identity with an authentic standard. embrapa.brfrontiersin.org Research on the biosynthesis of cyanogenic glucosides in cassava involved the quantification of this compound conversion. oup.comoup.com The assay relied on trapping the 2-butanone product (formed from the unstable cyanohydrin intermediate) with DNPH, followed by LC-MS analysis of the resulting hydrazone. nih.govoup.com This indirect method provides a highly sensitive means of quantifying the turnover of the (Z)-oxime. oup.com Furthermore, ¹H NMR was used to determine the initial E/Z ratio of the 2-methylbutanal oxime substrate, which was found to be approximately 70% (E) and 30% (Z). oup.com

| Research Area | Analyte(s) | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| Biosynthesis in Lotus japonicus | (E)- and this compound | Radiolabeling with L-[¹⁴C]Ile, analysis of oximes | Demonstrated the enzymatic production of both (E) and (Z) isomers from L-isoleucine. | nih.gov |

| Plant-insect interactions | (E)-2-methylbutanal oxime | GC-MS | Identified and quantified as a volatile emitted from damaged cotton plants. | embrapa.brfrontiersin.org |

| Biosynthesis in Cassava | This compound | ¹H NMR, LC-MS (indirectly via DNPH derivatization of 2-butanone) | Quantified the enzymatic conversion of a 30:70 (Z:E) mixture of 2-methylbutanal oxime. | oup.comoup.com |

| Metabolite Quantification | E/Z-aldophosphamide oxime | ³¹P NMR | Monitored reaction progress and determined E:Z ratio (54:46) after derivatization. | nih.gov |

Applications of Z 2 Methylbutanal Oxime in Advanced Organic Synthesis and Coordination Chemistry

(Z)-2-Methylbutanal Oxime as a Chiral Building Block

The presence of a stereocenter at the C2 position makes 2-methylbutanal oxime an important chiral building block in organic synthesis. This inherent chirality can be leveraged to introduce specific stereochemistry in more complex target molecules, a fundamental requirement in the synthesis of pharmaceuticals and biologically active compounds.

The oxime group (C=N-OH) is a highly functional moiety that can direct stereoselective reactions. In asymmetric synthesis, chiral oximes and their derivatives, such as chiral oxime ethers, are employed to achieve high levels of stereocontrol. The addition of organometallic reagents to chiral oxime ethers can proceed with high stereoselectivity, leading to the formation of chiral hydroxylamines. rsc.org These intermediates are valuable precursors for a variety of nitrogen-containing heterocyclic compounds. rsc.org

One prominent strategy involves the stereoselective addition of nucleophiles to the C=N double bond, where the existing chiral center influences the facial selectivity of the attack. Furthermore, the oxime itself can be a substrate for stereoselective reduction. For instance, the asymmetric hydrogenation of oximes to chiral hydroxylamines has been achieved using sophisticated transition-metal catalysts, such as those based on iridium, which can deliver high enantioselectivity. mdpi.com These methods provide a direct route to optically active amines and related compounds, which are prevalent in many bioactive molecules. The general principle of these asymmetric transformations is outlined in the table below.

Table 1: Strategies in Asymmetric Synthesis Involving Oximes

| Synthetic Strategy | Description | Key Intermediates | Resulting Products |

| Nucleophilic Addition to Chiral Oxime Ethers | Addition of organometallic reagents to oxime ethers derived from chiral aldehydes or with chiral auxiliaries on the oxygen atom. rsc.org | Chiral hydroxylamines rsc.org | Chiral nitrogen heterocycles (e.g., piperidines) rsc.org |

| Asymmetric Hydrogenation | Reduction of the oxime C=N double bond using a chiral catalyst, often an iridium or nickel complex. mdpi.com | Chiral hydroxylamines mdpi.com | Chiral primary amines, hydroxylamines |

This compound serves as a key intermediate in the biosynthesis of several complex natural products, particularly in plants. thegoodscentscompany.com It is a direct precursor in the biosynthetic pathways of cyanogenic glucosides and related compounds. researchgate.net

In species like cassava (Manihot esculenta) and birdsfoot trefoil (Lotus japonicus), the amino acid L-isoleucine is converted into this compound by cytochrome P450 enzymes of the CYP79 family. researchgate.netoup.comoup.com From this central intermediate, the pathway diverges. In cassava, the enzyme CYP71E7 catalyzes the conversion of the oxime into 2-hydroxy-2-methylbutyronitrile, which is then glycosylated to form the cyanogenic glucoside lotaustralin (B1675156). oup.comoup.com In Lotus japonicus, this compound is not only a precursor to lotaustralin but also to non-cyanogenic rhodiocyanosides, via a 2-methyl-2-butenenitrile intermediate. thegoodscentscompany.comresearchgate.net The ability of this single oxime to act as a branch-point intermediate highlights its significance in generating molecular diversity in nature. Its role as a precursor has also inspired synthetic chemists in the total synthesis of complex molecules like elodeoidins. acs.org

Role in Ligand Design and Metal Complex Chemistry

The oxime functional group is an excellent ligand for coordinating with metal ions. The nitrogen atom possesses a lone pair of electrons, and the hydroxyl group can be deprotonated to form an oximato anion, allowing the oxime to act as a versatile mono- or bidentate ligand. at.uaresearchgate.net This has led to extensive research into oxime-containing metal complexes for various applications. at.ua

Metal complexes containing oxime ligands are typically synthesized by reacting a metal salt with the corresponding oxime in a suitable solvent. bingol.edu.trmdpi.com The reaction conditions can be adjusted to control the coordination mode and the final structure of the complex. For instance, in neutral or slightly acidic conditions, the oxime often coordinates through its nitrogen atom as a neutral ligand (C=NOH). at.ua In the presence of a base, the hydroxyl proton is removed, and the resulting oximato anion (C=NO⁻) can chelate to the metal center using both the nitrogen and oxygen atoms. at.ua

Table 2: Common Techniques for Characterizing Oxime-Metal Complexes

| Technique | Information Obtained | Typical Observations |

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups. bingol.edu.tr | Shift in ν(C=N) and ν(N-O) bands upon complexation. Appearance/disappearance of ν(O-H) band. bingol.edu.tr |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of diamagnetic complexes in solution. researchgate.net | Chemical shifts of protons and carbons near the coordination site are affected. researchgate.net |

| UV-Visible Spectroscopy | Electronic transitions (d-d transitions, charge transfer). bingol.edu.tr | Provides insight into the coordination geometry (e.g., octahedral, tetrahedral). bingol.edu.trresearchgate.net |

| Magnetic Susceptibility | Determination of the number of unpaired electrons in paramagnetic complexes. researchgate.net | Helps to confirm the oxidation state and spin state of the metal ion. researchgate.net |

| X-ray Diffraction | Precise 3D molecular structure, including bond lengths and angles. at.uamdpi.com | Confirms coordination mode (N-coordination vs. N,O-chelation) and geometry. at.ua |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition pattern. bingol.edu.trmdpi.com | Determines the presence of coordinated or lattice solvent molecules and decomposition temperatures. mdpi.com |

While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of oxime-metal complexes has demonstrated significant catalytic activity in a range of organic transformations. researchgate.net These complexes combine the reactivity of a transition metal center with the tunable electronic and steric properties of the oxime ligand.

Palladium-oxime complexes, particularly palladacycles formed from oximes, have been successfully employed as catalysts in important carbon-carbon bond-forming reactions such as the Mizoroki-Heck and Suzuki-Miyaura couplings. researchgate.net Nickel-oxime complexes have been shown to catalyze ethylene (B1197577) dimerization, producing 1-butene (B85601) with high selectivity. researchgate.net The catalytic activity is often dependent on the specific metal, the structure of the oxime ligand, and the reaction conditions. The potential for developing catalysts from this compound lies in leveraging its chiral nature to design enantioselective catalysts for asymmetric reactions.

Table 3: Representative Catalytic Applications of Oxime-Metal Complexes

| Metal | Oxime Ligand Type | Reaction Catalyzed | Reference |

| Palladium | Aromatic/Ketoxime | Mizoroki-Heck Reaction | researchgate.net |

| Palladium | Aromatic/Ketoxime | Suzuki-Miyaura Coupling | researchgate.net |

| Nickel | 2-Pyridyl Oxime | Ethylene Dimerization | researchgate.net |

| Nickel | Naringenin Oxime | Mizoroki-Heck Reaction | researchgate.net |

| Cobalt | Glyoxime (Cobaloxime) | Heck-type Reactions, Radical Cyclizations | researchgate.net |

Advanced Materials Science Applications of Oxime Derivatives

Derivatives of oximes and their metal complexes are emerging as promising candidates for advanced functional materials. Their structural versatility and electronic properties can be harnessed to create materials with unique optical, electronic, or mechanical characteristics.

Some oxime-metal chelates have been reported to possess semiconducting properties, suggesting potential use in electronic devices. bingol.edu.tr Furthermore, certain platinum(II) complexes with planar aromatic oxime ligands have been found to exhibit pronounced photoluminescence in the near-infrared (NIR) region of the spectrum. mdpi.com This property is of great interest for applications in bio-imaging, telecommunications, and night-vision technologies. The emission in these materials often arises from intermolecular π–π stacking and metal-metal interactions in the solid state. mdpi.com Additionally, oxime-based polymers have been explored in the development of functional materials, including self-healing polymers, where the reversible nature of the oxime linkage can be exploited. numberanalytics.com

Environmental Fate and Biotransformation Studies of Z 2 Methylbutanal Oxime

Biosynthesis and Metabolism in Biological Systems

(Z)-2-methylbutanal oxime is not a final product but rather a metabolic branching point. It originates from the amino acid L-isoleucine and is further processed into different classes of defense compounds. nih.govresearchgate.net The initial conversion from L-isoleucine is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. researchgate.net In cassava (Manihot esculenta), for instance, the multifunctional enzymes CYP79D1 and CYP79D2 catalyze the conversion of isoleucine through a series of steps into this compound. nih.govoup.comresearchgate.net

This compound is a key intermediate in at least two distinct biosynthetic pathways: the formation of cyanogenic glucosides and the formation of non-cyanogenic rhodiocyanosides.

Cyanogenic Glucoside Biosynthesis: In plants like cassava (Manihot esculenta) and the burnet moth (Zygaena filipendulae), this compound is a precursor to the cyanogenic glucoside lotaustralin (B1675156). nih.govnih.gov In this pathway, the oxime is converted into a labile cyanohydrin, 2-hydroxy-2-methylbutyronitrile. oup.comresearchgate.net This reaction is catalyzed by a second type of cytochrome P450 enzyme. nih.gov The unstable cyanohydrin is then stabilized by glucosylation via a UDP-glucosyltransferase (UGT) to form the final lotaustralin product. nih.govresearchgate.net The organization of these enzymes into a metabolon is believed to ensure the efficient and controlled channeling of the reactive intermediates. oup.com

Rhodiocyanoside Biosynthesis: In Lotus japonicus, the metabolic fate of this compound can diverge. While it serves the cyanogenic glucoside pathway, it is also the branching point for the synthesis of non-cyanogenic rhodiocyanosides. nih.govresearchgate.net In this pathway, a different cytochrome P450 enzyme catalyzes the conversion of the oxime into 2-methyl-2-butenenitrile, which is a key intermediate for rhodiocyanoside A. nih.govresearchgate.net Studies using inhibitors like carbon monoxide have demonstrated that distinct P450s catalyze the conversion to cyanohydrins versus nitriles, highlighting the diversion of the pathway at the oxime stage. nih.govresearchgate.net

Research has successfully identified the specific enzymes that metabolize this compound and the direct products of these transformations. The enzymes are primarily from the cytochrome P450 superfamily, which are known for their diverse catalytic activities in plant and insect metabolism.

In cassava, the enzyme CYP71E7 has been isolated and characterized as the P450 responsible for metabolizing this compound. nih.govoup.com When expressed in yeast microsomes, CYP71E7 efficiently converts the oxime into 2-hydroxy-2-methylbutyronitrile. nih.gov This cyanohydrin is unstable and readily dissociates into 2-butanone (B6335102) and hydrogen cyanide (HCN), a property used to assay the enzyme's activity. nih.govnih.gov In the burnet moth, the enzyme CYP332A3 has been identified as performing the same function, demonstrating a case of convergent evolution in the biosynthesis of these defense compounds between plants and insects. nih.gov

In Lotus japonicus, the conversion of this compound to 2-methyl-2-butenenitrile is also catalyzed by a cytochrome P450 enzyme, though the specific enzyme has not been named with the same precision as in cassava. nih.govresearchgate.net

| Organism | Enzyme | Enzyme Family | Biotransformation Product | Resulting Metabolite Class |

|---|---|---|---|---|

| Cassava (Manihot esculenta) | CYP71E7 | Cytochrome P450 | 2-Hydroxy-2-methylbutyronitrile | Cyanogenic Glucosides |

| Burnet Moth (Zygaena filipendulae) | CYP332A3 | Cytochrome P450 | 2-Hydroxy-2-methylbutyronitrile | Cyanogenic Glucosides |

| Lotus japonicus | Cytochrome P450 (unspecified) | Cytochrome P450 | 2-Methyl-2-butenenitrile | Rhodiocyanosides |

Chemical and Photochemical Degradation Pathways

The degradation of this compound outside of biological systems is governed by its chemical reactivity, particularly its stability in water and its response to light.

Oximes, as a class of compounds, are known to be labile to hydrolysis, though they are generally more stable than isostructural imines or hydrazones. nih.gov The hydrolysis of this compound, which results in the cleavage of the carbon-nitrogen double bond to yield 2-methylbutanal and hydroxylamine (B1172632), is catalyzed by acid. nih.gov

The mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom. This facilitates the attack by a water molecule, leading to a carbinolamine intermediate. Subsequent proton transfers and elimination of hydroxylamine regenerate the aldehyde. The inherent stability of the oxime linkage compared to other C=N bonds is attributed to the electronegativity of the oxygen atom, which reduces the favorability of protonation, thus slowing the rate of hydrolysis under neutral conditions. nih.gov